7-Hydroxyflavanone is a natural product found in Phyllanthus sellowianus, Ononis natrix, and other organisms with data available.
7-Hydroxyflavanone
CAS No.: 6515-36-2
Cat. No.: VC21345257
Molecular Formula: C15H12O3
Molecular Weight: 240.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6515-36-2 |
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Molecular Formula | C15H12O3 |
Molecular Weight | 240.25 g/mol |
IUPAC Name | 7-hydroxy-2-phenyl-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C15H12O3/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,14,16H,9H2 |
Standard InChI Key | SWAJPHCXKPCPQZ-UHFFFAOYSA-N |
SMILES | C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3 |
Canonical SMILES | C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3 |
Chemical Structure and Properties
7-Hydroxyflavanone (7-hydroxy-2-phenylchroman-4-one) belongs to the flavanone subclass of flavonoids, characterized by a 15-carbon skeleton arranged in a C6-C3-C6 configuration. It possesses a phenyl ring (B-ring) attached to position 2 of the chroman-4-one core structure, with a distinctive hydroxyl group at position 7 of the A-ring .
The compound has the molecular formula C15H12O3 and a molecular weight of approximately 240.25 g/mol . Its CAS registry number is 6515-36-2, and it is also known by several alternative names including 7-hydroxy-2-phenyl-2,3-dihydrochromen-4-one .
Stereochemistry and Isomers
7-Hydroxyflavanone contains a stereogenic center at position 2, resulting in two enantiomers: (2S)-7-hydroxyflavanone and (2R)-7-hydroxyflavanone. The (2S)-enantiomer (CAS: 2545-13-3) has been more extensively studied and has been reported to occur naturally in certain plant species such as Dalbergia sissoo and Virgilia oroboides .
Property | Value |
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Molecular Formula | C15H12O3 |
Molecular Weight | 240.25 g/mol |
CAS Number (Racemic) | 6515-36-2 |
CAS Number ((2S)-form) | 2545-13-3 |
Stereogenic Centers | 1 |
Natural Sources | Dalbergia sissoo, Virgilia oroboides |
Microbial Transformations
One of the most interesting aspects of 7-hydroxyflavanone is its susceptibility to microbial transformation, which can generate derivatives with potentially enhanced biological activities.
Transformation by Penicillium chermesinum
When subjected to transformation by Penicillium chermesinum 113 over six days, 7-hydroxyflavanone (compound 1) yields two primary products:
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7-Methoxyflavanone (compound 2) with a 24% yield
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3′,4′-Dihydroxy-7-methoxyflavanone (compound 3) with a 19% yield
The structures of these transformation products were confirmed using spectroscopic techniques including 1H NMR, 13C NMR, and IR. The first transformation involves O-methylation at the C-7 position, while the second includes both O-methylation and hydroxylation at the 3′ and 4′ positions of the B-ring .
Transformation by Aspergillus niger
Microbial transformation of 7-hydroxyflavanone by Aspergillus niger KB results in a different modification pathway. After 9 days of biotransformation, the process yields 7-hydroxyflavan-4-ol (compound 4) with an impressive 74% yield . This transformation represents a reduction of the carbonyl group, which is confirmed by the shift in the C-4 signal from δ = 193.1 ppm in the substrate to δ = 65.6 ppm in the product .
Microorganism | Transformation Duration | Product | Yield | Reaction Type |
---|---|---|---|---|
P. chermesinum 113 | 6 days | 7-Methoxyflavanone | 24% | O-methylation |
P. chermesinum 113 | 6 days | 3′,4′-Dihydroxy-7-methoxyflavanone | 19% | O-methylation and hydroxylation |
A. niger KB | 9 days | 7-Hydroxyflavan-4-ol | 74% | Carbonyl reduction |
The ability of these fungal species to transform 7-hydroxyflavanone demonstrates the compound's potential as a starting material for the biosynthesis of various flavonoid derivatives with potentially enhanced biological activities .
Biological Activities
Cardioprotective Effects
Recent research has highlighted the significant cardioprotective potential of 7-hydroxyflavanone, particularly against doxorubicin-induced cardiotoxicity, which is a major limiting factor in cancer chemotherapy.
A study using H9c2 cardiomyoblasts demonstrated that co-treatment with 7-hydroxyflavanone (7H) effectively mitigated the cardiotoxic effects of doxorubicin through multiple mechanisms :
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Enhanced antioxidant defense mechanisms:
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Anti-inflammatory effects:
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Improved mitochondrial function:
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Protection against cell death:
These findings suggest that 7-hydroxyflavanone could potentially serve as a valuable cardioprotective agent in patients undergoing doxorubicin chemotherapy, addressing a significant clinical need in oncology.
Antioxidant Properties
The cardioprotective effects of 7-hydroxyflavanone are likely related to its antioxidant properties. By enhancing endogenous antioxidant systems such as glutathione and superoxide dismutase while reducing the production of ROS and lipid peroxidation products, 7-hydroxyflavanone helps maintain cellular redox homeostasis under oxidative stress conditions .
Anti-inflammatory Effects
The ability of 7-hydroxyflavanone to reduce the secretion of pro-inflammatory cytokines like interleukin-6 indicates its potential anti-inflammatory activity. This property could be valuable in various inflammatory conditions and may contribute to its cardioprotective effects, as inflammation plays a significant role in doxorubicin-induced cardiotoxicity .
Structural Analysis and Identification
Spectroscopic techniques are essential for the identification and structural confirmation of 7-hydroxyflavanone and its derivatives. The following spectroscopic characteristics are particularly useful:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable structural information about 7-hydroxyflavanone and its transformation products:
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In the 1H NMR spectrum of 7-hydroxyflavanone, the hydroxyl group at position 7 gives rise to a characteristic signal.
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The transformation of 7-hydroxyflavanone to 7-methoxyflavanone is confirmed by:
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The formation of 3′,4′-dihydroxy-7-methoxyflavanone is confirmed by:
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The reduction of 7-hydroxyflavanone to 7-hydroxyflavan-4-ol is evidenced by:
Future Research Directions
The promising biological activities of 7-hydroxyflavanone, particularly its cardioprotective effects, suggest several important directions for future research:
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In vivo studies to validate the cardioprotective effects observed in cell culture models
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Clinical trials to assess the safety and efficacy of 7-hydroxyflavanone as a cardioprotective agent during doxorubicin chemotherapy
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Structure-activity relationship studies to develop more potent derivatives with enhanced biological activities
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Investigation of additional biological activities beyond cardioprotection
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Development of improved synthetic methods and scale-up procedures for 7-hydroxyflavanone and its derivatives
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Exploration of potential drug delivery systems to enhance the bioavailability of 7-hydroxyflavanone
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Mechanistic studies to further elucidate the molecular pathways involved in its biological activities
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